molecular formula C17H14BrN3O2 B6077804 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide

6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide

Cat. No. B6077804
M. Wt: 372.2 g/mol
InChI Key: DACFYDCJYAPMLX-UHFFFAOYSA-N
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Description

6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide, also known as BMQC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMQC belongs to the class of quinolinecarbohydrazide derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide is complex and involves multiple pathways. 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is essential for DNA replication and cell division. 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide alters the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and physiological effects:
6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines. 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide has also been shown to have antioxidant activity, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide is its broad-spectrum anticancer activity. 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Another advantage is its anti-inflammatory activity, which may have applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
One of the limitations of 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide is its low solubility in water, which may limit its bioavailability and therapeutic efficacy. Another limitation is its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for the research on 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide. One area of research is the development of new formulations that improve its solubility and bioavailability. Another area of research is the investigation of its potential synergistic effects with other anticancer drugs. Additionally, the development of 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide derivatives with improved therapeutic efficacy and reduced toxicity is an area of interest. Finally, the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory activities of 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide is an area of ongoing research.

Synthesis Methods

The synthesis of 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide involves the reaction of 2-aminobenzophenone and 4-methoxybenzaldehyde with hydrazine hydrate and bromine in the presence of glacial acetic acid. The resulting product is purified by recrystallization to obtain the final compound. The yield of 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide synthesis is reported to be around 60-65%.

Scientific Research Applications

6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications. One of the primary areas of research is its anticancer activity. In vitro studies have demonstrated that 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including MAPK/ERK, PI3K/AKT, and NF-κB.
Another area of research is the anti-inflammatory activity of 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide. 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in activated macrophages. 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide also suppresses the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response.

properties

IUPAC Name

6-bromo-2-(4-methoxyphenyl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-23-12-5-2-10(3-6-12)16-9-14(17(22)21-19)13-8-11(18)4-7-15(13)20-16/h2-9H,19H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACFYDCJYAPMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbohydrazide

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